Cas no 84000-07-7 (Fmoc-N-Me-Ala-OH)

Fmoc-N-Me-Ala-OH structure
Fmoc-N-Me-Ala-OH structure
Produktname:Fmoc-N-Me-Ala-OH
CAS-Nr.:84000-07-7
MF:C19H19NO4
MW:325.358465433121
MDL:MFCD00153384
CID:60639
PubChem ID:57651027

Fmoc-N-Me-Ala-OH Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid
    • FMOC-N-Me-Ala-OH
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-L-alanine
    • (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
    • Fmoc-L-MeAla-OH
    • Fmoc-Nalpha-methyl-L-alanine
    • FMOC-N-Methyl-L-alanine
    • Fmoc-N-α-Methyl-L-alanine
    • Fmoc-MeAla-OH
    • N-Fmoc-N-methyl-L-alanine
    • L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-
    • N-fmoc-N-methylalanine
    • FMOC-N-methyl-alanine
    • PubChem18933
    • Fmoc-N-Methyl-Ala-OH
    • Fmoc-N-a-methyl-L-alanine
    • (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propa
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alanine (ACI)
    • (2S)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino)propanoic acid
    • Fmoc-N-Me-Ala-OH
    • MDL: MFCD00153384
    • Inchi: 1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m0/s1
    • InChI-Schlüssel: JOFHWKQIQLPZTC-LBPRGKRZSA-N
    • Lächelt: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N(C)[C@@H](C)C(=O)O

Berechnete Eigenschaften

  • Genaue Masse: 325.13100
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 24
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 458
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • XLogP3: 3.2
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 66.8

Experimentelle Eigenschaften

  • Farbe/Form: Beige Pulver
  • Dichte: 1.2620
  • Schmelzpunkt: 156.0 to 160.0 deg-C
  • Wasserteilungskoeffizient: Slightly soluble in water.
  • PSA: 66.84000
  • LogP: 3.34040
  • Spezifische Rotation: -18.5 º (c=1,DMF)
  • Optische Aktivität: [α]20/D −18.5±1°, c = 1% in DMF
  • Löslichkeit: (mg/m1)

Fmoc-N-Me-Ala-OH Sicherheitsinformationen

Fmoc-N-Me-Ala-OH Zolldaten

  • HS-CODE:2922509090
  • Zolldaten:

    China Zollkodex:

    2922509090

    Übersicht:

    2922509090. Andere Aminoalkoholphenole\Aminosäurephenole und andere sauerstoffhaltige Aminosäureverbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:AB.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenDie Farbe von Ethanolamin und sein Salz sollte gemeldet werden, Die Packung von Ethanolamin und sein Salz muss deklariert werden

    Regulierungsbedingungen:

    A.Zollabfertigungsformular für eingehende Waren
    B.Zollabfertigungsformular für ausgehende Waren

    Kategorie Inspektion und Quarantäne:

    R.Sanitäre Überwachung und Inspektion von importierten Lebensmitteln
    S.Sanitäre Überwachung und Inspektion von exportierten Lebensmitteln

    Zusammenfassung:

    2922509090. andere Aminoalkoholphenole, Aminosäurephenole und andere Amino-Verbindungen mit Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

Fmoc-N-Me-Ala-OH Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB155281-50 g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-L-alanine, 95%; .
84000-07-7 95%
50g
€196.00 2023-05-08
Chemenu
CM100570-25g
Fmoc-N-Me-Ala-OH
84000-07-7 97%
25g
$143 2022-09-08
MedChemExpress
HY-W008235-10mM*1mLinDMSO
Fmoc-N-Me-Ala-OH
84000-07-7 ≥97.0%
10mM*1mLinDMSO
¥550 2023-07-26
Key Organics Ltd
DS-1128-5MG
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid
84000-07-7 >95%
5mg
£46.00 2025-02-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GU571-100g
Fmoc-N-Me-Ala-OH
84000-07-7 97+%
100g
1804.0CNY 2021-08-04
abcr
AB155281-10 g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-L-alanine, 95%; .
84000-07-7 95%
10g
€83.80 2023-05-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H63411-5g
N-Fmoc-N-methyl-L-alanine, 95%
84000-07-7 95%
5g
¥1613.00 2023-02-09
Chemenu
CM100570-50g
Fmoc-N-Me-Ala-OH
84000-07-7 97%
50g
$*** 2023-05-29
AAPPTec
MFA101-5g
Fmoc-MeAla-OH
84000-07-7
5g
$125.00 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F53180-25g
Fmoc-N-Me-Ala-OH
84000-07-7 97%
25g
¥204.0 2023-09-07

Fmoc-N-Me-Ala-OH Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
Referenz
Structure activity relationship study of callipeltin B for the cytotoxic activity
Kikuchi, Mari; et al, Peptide Science, 2013, 49, 145-148

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  1 h
1.2 Reagents: Diisopropylethylamine Solvents: Methanol ,  Dichloromethane ;  20 min
Referenz
Total Synthesis of the Cyclic Depsipeptide YM-280193, a Platelet Aggregation Inhibitor
Kaur, Harveen; et al, Organic Letters, 2015, 17(3), 492-495

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Referenz
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  30 min, reflux; cooled
1.2 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform ;  10 h, rt
Referenz
Total synthesis of proposed structure of coibamide A, a highly N- and O-methylated cytotoxic marine cyclodepsipeptide
He, Wei; et al, Tetrahedron Letters, 2014, 55(44), 6109-6112

Synthetic Routes 5

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  rt; 1 h, reflux
1.2 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform ;  0 °C; 7 h, rt
Referenz
Total synthesis of hytramycin V, an antibiotic cyclopeptide
Inaba, Tetsuya; et al, Bulletin of the Chemical Society of Japan, 2021, 94(7), 1922-1930

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
1.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Referenz
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Routes 8

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  rt; 1.5 h, rt
2.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
3.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Referenz
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Referenz
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
Referenz
Solid phase total synthesis of callipeltin E isolated from marine sponge Latrunculia sp.
Kikuchi, Mari; et al, Tetrahedron Letters, 2011, 52(30), 3872-3875

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Ethanol ;  0 °C; 1 h, rt
1.2 Solvents: Dimethylformamide ;  1 h, rt
2.1 Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
3.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
3.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ,  Dichloromethane ;  2 h, rt
1.2 Reagents: Methanol ,  Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
1.3 Solvents: Dichloromethane ;  4 h, rt
1.4 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.5 Solvents: Dimethylformamide ;  2 h, rt
1.6 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  2 h, rt
1.7 Reagents: Acetic acid ,  2,2,2-Trifluoroethanol Solvents: Dichloromethane ;  2 h, rt
Referenz
Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids
Di Gioia, Maria Luisa; et al, Journal of Organic Chemistry, 2007, 72(10), 3723-3728

Synthetic Routes 13

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
2.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
2.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Acetonitrile ;  2 h, 75 °C
Referenz
Fluorenylmethoxycarbonyl-N-methylamino Acids Synthesized in a Flow Tube-in-Tube Reactor with a Liquid-Liquid Semipermeable Membrane
Buba, Annette E.; et al, European Journal of Organic Chemistry, 2013, 2013(21), 4509-4513

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Acetyl chloride Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  12 h, rt
Referenz
Conformation-based design and synthesis of apratoxin A mimetics modified at the α,β-unsaturated thiazoline moiety
Onda, Yuichi; et al, Journal of Medicinal Chemistry, 2017, 60(15), 6751-6765

Fmoc-N-Me-Ala-OH Raw materials

Fmoc-N-Me-Ala-OH Preparation Products

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:84000-07-7)FMOC-N-Methyl-L-alanine
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Amadis Chemical Company Limited
(CAS:84000-07-7)Fmoc-N-Me-Ala-OH
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